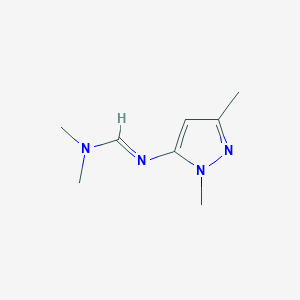
4-Cyclopropyl-5-thioxopyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Cyclopropyl-5-thioxopyrazolidin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with carbon disulfide, followed by cyclization with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-Cyclopropyl-5-thioxopyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with sodium borohydride may produce a thiol.
Applications De Recherche Scientifique
4-Cyclopropyl-5-thioxopyrazolidin-3-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-5-thioxopyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
4-Cyclopropyl-5-thioxopyrazolidin-3-one can be compared with other similar compounds, such as:
4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one: This compound has a similar structure but differs in the arrangement of nitrogen atoms within the ring.
3-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one: Another similar compound with slight variations in the ring structure and functional groups.
The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
565179-45-5 |
|---|---|
Formule moléculaire |
C6H8N2OS |
Poids moléculaire |
156.21 g/mol |
Nom IUPAC |
4-cyclopropyl-5-sulfanylidenepyrazolidin-3-one |
InChI |
InChI=1S/C6H8N2OS/c9-5-4(3-1-2-3)6(10)8-7-5/h3-4H,1-2H2,(H,7,9)(H,8,10) |
Clé InChI |
KFAAZWSEHGTPLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2C(=O)NNC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


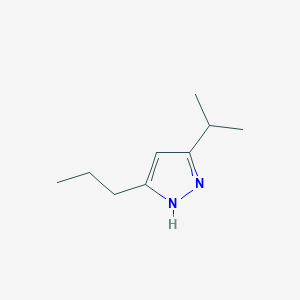
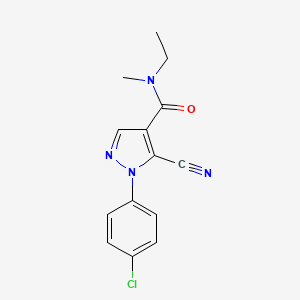
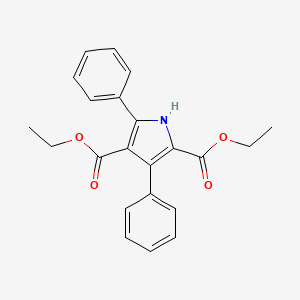
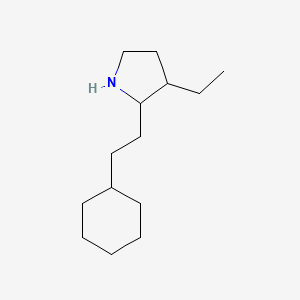
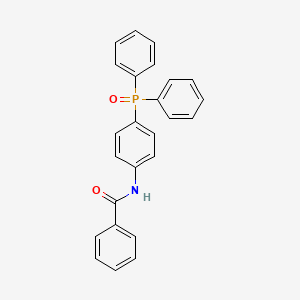
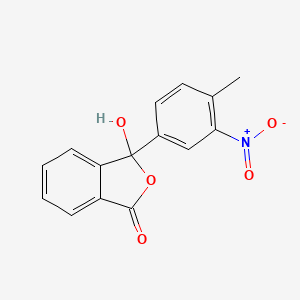
![2-(Aminomethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B15209119.png)
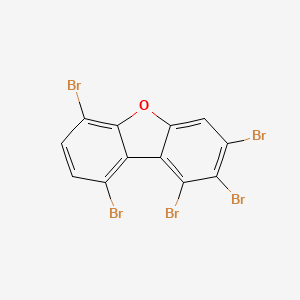

![7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15209152.png)
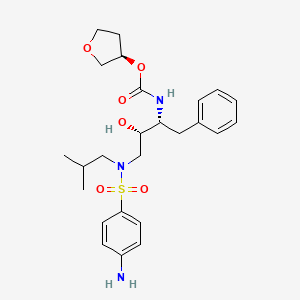
![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-ethoxybenzamide](/img/structure/B15209172.png)
